molecular formula C13H12N2O3 B3044578 6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl- CAS No. 100230-70-4

6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl-

Cat. No. B3044578
CAS RN: 100230-70-4
M. Wt: 244.25 g/mol
InChI Key: VMQLINFGKDEJRS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported. For instance, the reaction of substituted benzylidenemalonaldehydes and thienylmethylenemalonaldehyde with dimethylcyanamide in boiling benzene afforded the corresponding 4-aryl-2-dimethylamino-4H-1,3-oxazine-5-carboxaldehydes . The electronic requirements for this cyclization reaction are discussed in relation to general rules and further applicability .

Scientific Research Applications

Synthesis and Reactivity

6H-1,3-Oxazine derivatives have been explored for their synthesis and reactivity, offering insights into the formation of new compounds. For instance, the reductive transformations of 6H-1,2-Oxazines with hydride reagents have been studied, showcasing the formation of aziridines and 3-hydroxyalkylated 1,2-oxazines. Such studies highlight the versatility of these compounds in organic synthesis, enabling the creation of various derivatives with potential applications in medicinal chemistry and material science (Zimmer, Homann, & Reissig, 1993).

Chemical Reactivity and Derivative Formation

Research on 6H-1,3-Oxazine derivatives also delves into their chemical reactivity, leading to the formation of diverse compounds. For example, the chemical reactivity of 4,9-Dimethoxy-5-oxo-5H-furo[3,2-g]chromene-6-Carboxaldehyde towards different nucleophilic reagents has been studied, resulting in the synthesis of a variety of Schiff bases and pyrimidine derivatives. This underscores the potential of 6H-1,3-Oxazine derivatives in synthesizing complex organic molecules that could have applications in drug discovery and development (El-Gohary, Ibrahim, El-Sawy, & Abdel-fatah, 2017).

properties

IUPAC Name

2-(dimethylamino)-6-oxo-4-phenyl-1,3-oxazine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-15(2)13-14-11(9-6-4-3-5-7-9)10(8-16)12(17)18-13/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQLINFGKDEJRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C(=O)O1)C=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358378
Record name 6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl-

CAS RN

100230-70-4
Record name 6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl-
Reactant of Route 2
6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl-
Reactant of Route 3
6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl-
Reactant of Route 4
Reactant of Route 4
6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl-
Reactant of Route 5
6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl-
Reactant of Route 6
6H-1,3-Oxazine-5-carboxaldehyde, 2-(dimethylamino)-6-oxo-4-phenyl-

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